FFN102

Descripción

IUPAC Nomenclature and Systematic Chemical Name

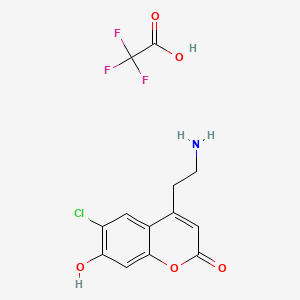

FFN102’s IUPAC name is 4-(2-aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one . This designation reflects its core structure: a 2H-1-benzopyran-2-one scaffold substituted with a 6-chloro group, a 7-hydroxy group, and a 4-(2-aminoethyl) side chain. The numbering follows standard coumarin nomenclature, with the lactone ring as the primary framework.

Molecular Formula and Weight Analysis

| Property | Base Compound (Free Acid) | Mesylate Salt | Trifluoroacetate Salt |

|---|---|---|---|

| Molecular Formula | C11H10ClNO3 | C12H14ClNO6S | C13H11ClF3NO5 |

| Molecular Weight | 239.66 Da | 335.76 Da | 353.68 Da |

Key Observations :

- The free acid form has a molecular weight of 239.66 Da , calculated from atomic weights (C: 12.011, H: 1.008, Cl: 35.453, N: 14.007, O: 15.999).

- The mesylate salt (C12H14ClNO6S) incorporates a methanesulfonate counterion, increasing the molecular weight to 335.76 Da .

- The trifluoroacetate salt (C13H11ClF3NO5) replaces the acidic proton with a trifluoroacetic acid group, yielding a molecular weight of 353.68 Da .

Crystallographic and Spectroscopic Structural Data

This compound’s structure is validated through:

- Core Scaffold :

pH-Dependent Fluorescence :

Electrochemical Activity :

Salt Forms: Mesylate vs. Trifluoroacetate Derivatives

Mechanistic Differences :

Propiedades

IUPAC Name |

4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3.C2HF3O2/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;3-2(4,5)1(6)7/h3-5,14H,1-2,13H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHPXKAKVMJGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

La preparación de FFN-102 (sal de trifluoroacetato) implica la síntesis de 4-(2-aminoetil)-6-cloro-7-hidroxi-2H-1-benzopiran-2-ona, que luego se hace reaccionar con ácido trifluoroacético para formar la sal de trifluoroacetato. Las condiciones de reacción típicamente implican el uso de solventes como la dimetilformamida o el dimetilsulfóxido, y el producto se obtiene como un sólido cristalino .

Análisis De Reacciones Químicas

FFN-102 (sal de trifluoroacetato) experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores comunes.

Sustitución: Las reacciones de sustitución pueden ocurrir, especialmente en presencia de nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos.

Aplicaciones Científicas De Investigación

FFN-102 (sal de trifluoroacetato) tiene varias aplicaciones de investigación científica:

Química: Se utiliza como una sonda fluorescente para estudiar reacciones químicas e interacciones.

Biología: Este compuesto se utiliza para etiquetar y monitorear los cuerpos celulares de la dopamina, los axones y las terminales presinápticas.

Medicina: Se utiliza en la investigación para comprender los procesos y trastornos relacionados con la dopamina.

Industria: FFN-102 se utiliza en el desarrollo de sondas y sensores fluorescentes para diversas aplicaciones.

Mecanismo De Acción

FFN-102 (sal de trifluoroacetato) ejerce sus efectos actuando como sustrato para el transportador de dopamina y el transportador vesicular de monoaminas 2. Etiqueta los cuerpos celulares de la dopamina, los axones y las terminales presinápticas, lo que permite a los investigadores monitorear la exocitosis de dopamina. La fluorescencia del compuesto es dependiente del pH, con espectros de excitación de 340 y 370 nm a diferentes valores de pH, y un espectro de emisión de 453 nm .

Comparación Con Compuestos Similares

FFN-102 (sal de trifluoroacetato) es único en comparación con otros compuestos similares debido a sus propiedades de fluorescencia específicas y su capacidad para etiquetar células dopaminérgicas. Los compuestos similares incluyen:

FFN-200: Otro falso neurotransmisor fluorescente con diferentes propiedades de fluorescencia.

FFN-511: Un compuesto con aplicaciones similares pero estructura química y propiedades diferentes.

Trifluoroacetato de sodio: Un compuesto relacionado utilizado en diferentes aplicaciones, como las reacciones de trifluorometilación

Actividad Biológica

FFN102, a pH-responsive fluorescent false neurotransmitter (FFN), is primarily utilized in neuroscience to visualize and study dopamine neurotransmission. This compound mimics the behavior of dopamine in the brain, allowing researchers to investigate synaptic activity and release mechanisms with high specificity and sensitivity.

Chemical Structure and Properties:

- Chemical Name: 4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one methanesulfonate

- CAS Number: 1883548-92-2

- Purity: ≥99%

- Excitation Maxima: 340 nm (pH 5), 370 nm (pH 7.5)

- Emission Maximum: 435 nm (both pH levels)

This compound acts as a selective substrate for the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2). Its fluorescence increases significantly when it transitions from the acidic environment of synaptic vesicles (approximately pH 5.6) to the neutral extracellular space (pH 7.4), enabling the detection of dopamine release during synaptic activity .

Biological Activity and Applications

This compound has been demonstrated to effectively label dopaminergic neurons and their synaptic terminals, providing insights into dopamine release dynamics in various brain regions, particularly in the striatum and globus pallidus externus (GPe).

Key Findings from Research Studies

-

Dopamine Release Measurement :

- This compound enables optical measurement of dopamine release at individual synapses, allowing for real-time monitoring of neurotransmitter dynamics during stimulation .

- In studies using mouse brain slices, this compound exhibited prolonged fluorescence decay during activity-dependent dopamine release, indicating its utility in assessing DAT activity .

- Comparative Studies :

- Functional Testing :

Data Tables

The following table summarizes key characteristics and findings related to this compound:

| Parameter | Value/Description |

|---|---|

| Chemical Structure | 4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one methanesulfonate |

| CAS Number | 1883548-92-2 |

| Excitation Maxima | 340 nm (pH 5), 370 nm (pH 7.5) |

| Emission Maximum | 435 nm |

| Selectivity | High selectivity for DAT and VMAT2 |

| Biological Activity | Optical measurement of dopamine release |

| Application | Visualization of dopaminergic synapses |

Case Studies

-

Study on Synaptic Release Dynamics :

- In a study published in eLife, this compound was used to measure calcium-dependent fluorescence transients during electrical stimulation in both striatal and GPe neurons. Results indicated that while striatal responses were robust, GPe responses were smaller but highlighted specific hotspots of activity .

- Dopamine Transporter Interaction :

Q & A

Q. How is FFN102 experimentally applied to visualize dopaminergic synapses and measure neurotransmitter release?

this compound is a pH-sensitive fluorescent false neurotransmitter that labels dopamine (DA) neurons via selective uptake by the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2). Methodologically, researchers incubate acute brain slices or live tissue with this compound (e.g., 15 μM for 10–30 minutes) to allow uptake into synaptic vesicles. Fluorescence imaging (e.g., confocal or two-photon microscopy) is then used to track this compound destaining (fluorescence loss) upon electrical or KCl-induced stimulation, which correlates with DA release . Co-staining with activity-dependent dyes like FM 1-43 enables identification of active synaptic terminals through colocalization analysis .

Q. What experimental controls are critical for validating this compound specificity in dopaminergic systems?

Key controls include:

- Pharmacological blockade : Using DAT inhibitors (e.g., nomifensine) or VMAT2 inhibitors (e.g., reserpine) to confirm this compound uptake depends on these transporters .

- Action potential independence : Applying tetrodotoxin (TTX) to isolate action potential-independent DA release, as seen in soma-dendritic regions .

- Substrate specificity tests : Comparing this compound labeling in noradrenergic neurons (which lack DAT) to rule out cross-reactivity with norepinephrine transporters (NET) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound-derived DA release kinetics under different pharmacological conditions?

Inconsistencies, such as accelerated this compound release with IGF-1R antagonist AG1024 versus slowed release with IGF-1 agonist des(1-3)IGF-1 , require multi-modal validation. For example:

- Cross-validation with voltammetry : Use carbon-fiber electrodes to measure endogenous DA release kinetics alongside this compound fluorescence changes .

- Quantitative analysis of destaining rates : Normalize fluorescence loss to baseline and control for pH shifts (this compound fluoresces more brightly at neutral pH, e.g., during exocytosis) .

- Statistical modeling : Apply time-series regression to distinguish between spontaneous and stimulated release components .

Q. What methodologies optimize this compound use in studying synaptic plasticity or disease models?

- Chronic perturbation models : Combine this compound imaging in transgenic mice (e.g., Parkinson’s disease models) with behavioral assays to correlate synaptic DA dynamics with motor deficits .

- High-resolution z-stack imaging : Use ImageJ macros or MATLAB scripts (e.g., from Sulzer Lab) to correct axial drift and improve signal-to-noise ratio in this compound/FM 1-43 colocalization studies .

- pH calibration : Perform in situ pH calibration using ionophores (e.g., nigericin) to account for fluorescence variability across vesicular compartments .

Q. How does this compound compare to other fluorescent tracers (e.g., FFN202, FM dyes) in multiplexed imaging setups?

- Selectivity profiling : this compound is DAT-specific, while FFN202 exhibits partial NET uptake, enabling differential labeling of DA vs. NE neurons .

- Spectral compatibility : this compound’s emission spectrum (e.g., ~450–550 nm) allows pairing with GFP or Alexa Fluor 488 in dual-channel imaging .

- Functional complementarity : FM dyes (e.g., FM 1-43) report vesicle recycling, whereas this compound directly tracks DA-like release, providing dual readouts of synaptic activity .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound-based experiments?

- Standardized loading : Use 50 μM this compound for 30 minutes in acute slices, followed by ACSF washes to reduce background .

- Temperature control : Maintain imaging chambers at 32–34°C to preserve tissue viability and transporter activity .

- Data transparency : Report raw fluorescence values, normalization methods, and inclusion/exclusion criteria for puncta analysis to mitigate selection bias .

Q. How should researchers address this compound’s partial replacement of endogenous dopamine in vesicles?

this compound competes with DA for VMAT2 uptake, displacing ~10% of endogenous DA in PC12 cells . To mitigate functional interference:

- Low-dose protocols : Use ≤15 μM this compound to minimize displacement .

- Electrochemical validation : Pair this compound imaging with amperometry to quantify residual DA release capacity .

Data Interpretation and Reporting

Q. What statistical frameworks are recommended for analyzing this compound time-lapse data?

Q. How to contextualize this compound findings within broader neurochemical mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.